Ethyl 5-(4-chlorophenyl)nicotinate
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Description
Ethyl 5-(4-chlorophenyl)nicotinate is a chemical compound with the CAS Number: 1258269-08-7 and a linear formula of C14H12ClNO2 . It has a molecular weight of 261.71 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C14H12ClNO2/c1-2-18-14(17)12-7-11(8-16-9-12)10-3-5-13(15)6-4-10/h3-9H,2H2,1H3 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 261.71 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Structural Analysis :
- Ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, a related compound, was synthesized and analyzed using techniques like XRD, GC–MS, NMR, and element analysis. The study also proposed a reaction mechanism for its synthesis (Yongchang Zhou et al., 2008).
- A convenient synthesis method for alkyl-substituted ethyl nicotinates, which may include Ethyl 5-(4-chlorophenyl)nicotinate, was developed using 3-cyano-2(1H)-pyridones (J. B. Paine, 1987).
- The crystal structures of similar compounds, such as ethyl 2-methyl-4-(4 chlorophenyl)-5-oxo-5H-indeno [1,2-b] pyridine-3-carboxylate, were investigated, providing insights into the molecular structure and stability (R. Pandian et al., 2014).
Potential Medicinal Applications :
- Ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a compound with a similar structure, demonstrated antimicrobial activities, highlighting potential pharmacological importance (D. Achutha et al., 2017).
- Ethyl nicotinates, closely related to this compound, were studied as antagonists of the P2Y12 receptor, which is important in antiplatelet therapies (P. Bach et al., 2013).
- Nicotinic acid, a compound related to this compound, is an essential nutrient with industrial production methods being explored for environmental sustainability (Dawid Lisicki et al., 2022).
Properties
IUPAC Name |
ethyl 5-(4-chlorophenyl)pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-2-18-14(17)12-7-11(8-16-9-12)10-3-5-13(15)6-4-10/h3-9H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIALGMCPMKETDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CC(=C1)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716689 |
Source
|
Record name | Ethyl 5-(4-chlorophenyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258269-08-7 |
Source
|
Record name | Ethyl 5-(4-chlorophenyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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